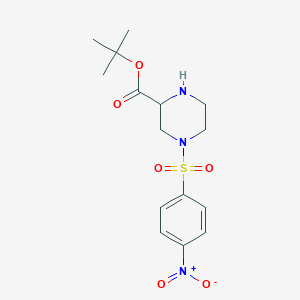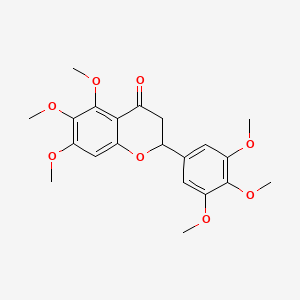
5,6,7,3',4',5'-Hexamethoxyflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,3’,4’,5’-Hexamethoxyflavanone is a flavonoid compound characterized by its six methoxy groups attached to the flavanone backbone. This compound is known for its presence in various plant species and has been studied for its potential biological activities and applications in different scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,3’,4’,5’-Hexamethoxyflavanone typically involves the methylation of flavanone derivatives. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of 5,6,7,3’,4’,5’-Hexamethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
5,6,7,3’,4’,5’-Hexamethoxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted flavanone derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives and as a model compound in studying flavonoid chemistry.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 5,6,7,3’,4’,5’-Hexamethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
Similar Compounds
5,6,7,8,3’,4’-Hexamethoxyflavanone: Similar structure but with an additional methoxy group at the 8-position.
5,6,7,8,4’-Pentamethoxyflavanone: Lacks one methoxy group compared to 5,6,7,3’,4’,5’-Hexamethoxyflavanone.
5-Hydroxy-7,2’,3’,4’,5’,6’-Hexamethoxyflavanone: Contains a hydroxyl group instead of a methoxy group at the 5-position.
Uniqueness
5,6,7,3’,4’,5’-Hexamethoxyflavanone is unique due to its specific arrangement of methoxy groups, which contributes to its distinct chemical properties and biological activities. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .
特性
分子式 |
C21H24O8 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H24O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-8,10,13H,9H2,1-6H3 |
InChIキー |
CYJWWPSCJSSHJX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)

![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)

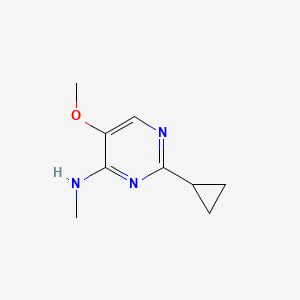
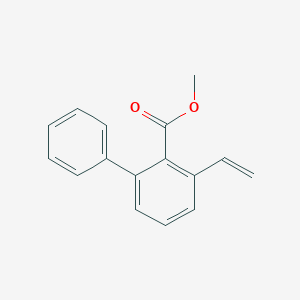
![Methyl 9-aminospiro[5.5]undecane-3-carboxylate](/img/structure/B14867081.png)

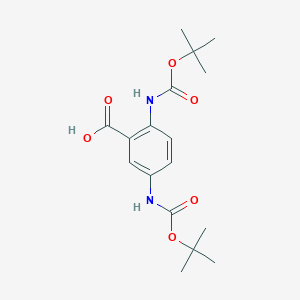
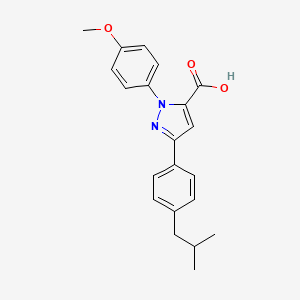
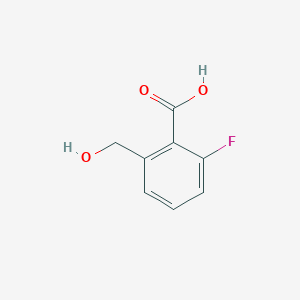
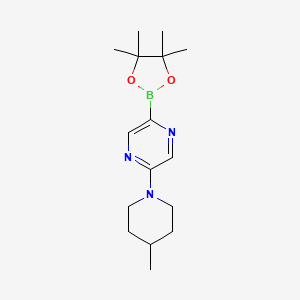
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14867098.png)
